(2',2-Difluorobiphenyl-3-yl)methanol

Catalog No.
S8121880
CAS No.
1214332-50-9
M.F
C13H10F2O
M. Wt
220.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2',2-Difluorobiphenyl-3-yl)methanol

CAS Number

1214332-50-9

Product Name

(2',2-Difluorobiphenyl-3-yl)methanol

IUPAC Name

[2-fluoro-3-(2-fluorophenyl)phenyl]methanol

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

InChI

InChI=1S/C13H10F2O/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-16)13(11)15/h1-7,16H,8H2

InChI Key

UXIAREIWMZOAIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)CO)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)CO)F

The compound (2',2-Difluorobiphenyl-3-yl)methanol is an organic chemical compound characterized by a biphenyl structure with two fluorine atoms located at the 2' position of one phenyl ring and a hydroxymethyl group (-CH2OH) attached to the 3-position of the other phenyl ring. Its chemical formula is C13H10F2OC_{13}H_{10}F_2O, and it is notable for its potential applications in pharmaceuticals and materials science due to the influence of fluorine substituents on its chemical properties.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using agents like chromium trioxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The fluorine atoms can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

  • From Oxidation: Aldehyde or carboxylic acid derivatives
  • From Reduction: Hydrocarbon derivatives
  • From Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Synthesis of (2',2-Difluorobiphenyl-3-yl)methanol typically involves:

  • Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.
  • Introduction of Hydroxymethyl Group: This step often employs a reduction reaction following a suitable precursor formation.

Example Synthetic Route

  • Start with 2-fluorobenzaldehyde and 4-fluorobenzene.
  • Perform a Suzuki coupling reaction to form the biphenyl structure.
  • Reduce the resulting compound to introduce the hydroxymethyl group.

(2',2-Difluorobiphenyl-3-yl)methanol has various applications:

  • Material Science: Used in developing polymers and liquid crystals due to its unique structural properties.
  • Pharmaceuticals: Potential use as a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Acts as a reagent in various organic reactions, aiding in the construction of complex molecules.

Studies on similar compounds suggest that (2',2-Difluorobiphenyl-3-yl)methanol may interact with biological systems through:

  • Hydrogen Bonding: Enhancing interactions with enzymes or receptors.
  • Hydrophobic Interactions: Influencing membrane permeability and target binding.

The unique electronic properties imparted by fluorine could lead to increased selectivity and potency in biological assays.

Similar compounds include:

  • 4,4'-Difluorobiphenyl
    • Structure: Two fluorine atoms at the para position.
    • Unique Feature: More symmetrical than (2',2-Difluorobiphenyl-3-yl)methanol.
  • 2,4-Difluorobiphenyl
    • Structure: Fluorine atoms at different positions on biphenyl.
    • Unique Feature: Exhibits different reactivity patterns due to positional differences.
  • Fluorinated Phenols
    • Structure: Hydroxy groups on phenolic rings with varying fluorination.
    • Unique Feature: Enhanced solubility and biological activity compared to non-fluorinated counterparts.

Comparison Table

Compound NameStructural FeaturesUnique Properties
(2',2-Difluorobiphenyl-3-yl)methanolHydroxymethyl group, two fluorinesPotentially high biological activity
4,4'-DifluorobiphenylPara-fluorinationGreater symmetry, different reactivity
2,4-DifluorobiphenylFluorination at ortho and para positionsDifferent electronic effects
Fluorinated PhenolsHydroxy groups with varying fluorinationEnhanced solubility and reactivity

This comparison highlights how (2',2-Difluorobiphenyl-3-yl)methanol stands out due to its specific structural arrangement and potential applications in both chemistry and biology.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.06997126 g/mol

Monoisotopic Mass

220.06997126 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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